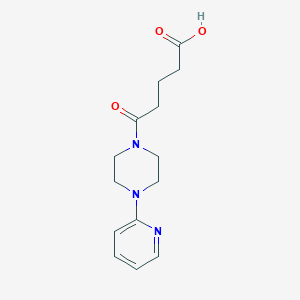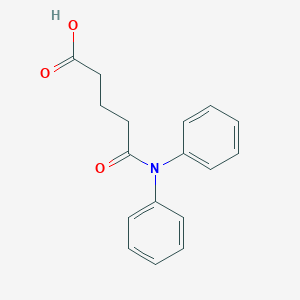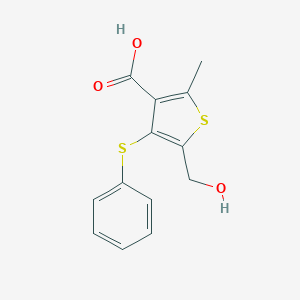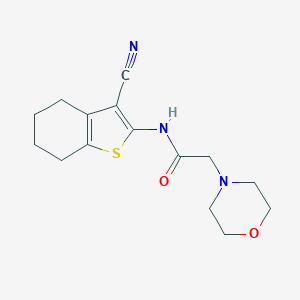![molecular formula C16H23NO3 B510418 N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine CAS No. 861434-20-0](/img/structure/B510418.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as AMTB, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in nociception, inflammation, and respiratory function. AMTB has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and inflammatory diseases.
作用機序
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine acts as a selective antagonist of the TRPA1 channel, which is involved in nociception, inflammation, and respiratory function. TRPA1 is activated by a wide range of stimuli, including reactive oxygen species, irritants, and inflammatory mediators. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that result in nociception, inflammation, and respiratory dysfunction. By blocking TRPA1 activation, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine can reduce these pathological processes.
生化学的および生理学的効果
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce TRPA1-mediated nociception in animal models of pain. In addition, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce airway hyperresponsiveness and attenuate inflammatory responses in animal models of asthma and inflammatory diseases. These effects are likely due to the inhibition of TRPA1-mediated calcium influx and subsequent intracellular signaling events.
実験室実験の利点と制限
One of the main advantages of using N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for the TRPA1 channel. This allows researchers to specifically target this channel without affecting other channels or receptors. However, one limitation of using N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine is its relatively low potency compared to other TRPA1 antagonists. This may require higher concentrations of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine to achieve the desired effect, which could lead to off-target effects or toxicity.
将来の方向性
There are several potential future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent TRPA1 antagonists that can achieve the desired effect at lower concentrations. Another area of interest is the investigation of the role of TRPA1 in other physiological processes, such as thermoregulation and taste sensation. Finally, the therapeutic potential of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine in other diseases, such as cancer and neurological disorders, warrants further investigation.
合成法
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the coupling of the protected amine with the allyl ether of 3-methoxy-4-hydroxybenzaldehyde. The resulting intermediate is then deprotected and coupled with tetrahydro-2-furanylmethylamine to yield N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine.
科学的研究の応用
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and inflammatory diseases. In preclinical studies, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit TRPA1-mediated nociception, reduce airway hyperresponsiveness, and attenuate inflammatory responses. These findings suggest that N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine may be a promising therapeutic agent for the treatment of chronic pain, asthma, and inflammatory diseases.
特性
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVIUQQHDLFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)

![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)

![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)